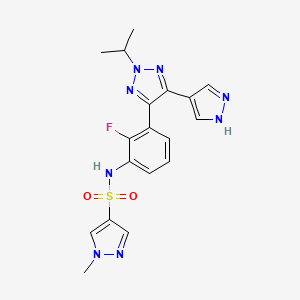

Raf inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H19FN8O2S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-[2-fluoro-3-[2-propan-2-yl-5-(1H-pyrazol-4-yl)triazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |

InChI |

InChI=1S/C18H19FN8O2S/c1-11(2)27-23-17(12-7-20-21-8-12)18(24-27)14-5-4-6-15(16(14)19)25-30(28,29)13-9-22-26(3)10-13/h4-11,25H,1-3H3,(H,20,21) |

InChI Key |

KYKHIBDNWSBVRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=C(C(=N1)C2=CNN=C2)C3=C(C(=CC=C3)NS(=O)(=O)C4=CN(N=C4)C)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Vemurafenib, a BRAF V600E Inhibitor

It appears that "Raf inhibitor 3" is a placeholder name for a hypothetical compound rather than a specific, publicly documented drug or research molecule. To provide an accurate and detailed technical guide on the mechanism of action of a RAF inhibitor, it is necessary to focus on a known and studied compound.

To illustrate the type of in-depth guide that can be created, this document will focus on a well-established RAF inhibitor, Vemurafenib (PLX4032) , which is a potent inhibitor of the BRAF V600E mutation. The principles and experimental approaches described here are broadly applicable to the study of other RAF inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction to RAF Signaling and the BRAF V600E Mutation

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. The RAF family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this pathway. Somatic mutations in the BRAF gene are found in a significant percentage of human cancers, with the V600E substitution being the most common, accounting for approximately 90% of these mutations. This mutation constitutively activates BRAF, leading to uncontrolled downstream signaling and tumor growth. Vemurafenib is a selective inhibitor designed to target this specific oncogenic driver.

Core Mechanism of Action of Vemurafenib

Vemurafenib functions as a potent and selective inhibitor of the BRAF V600E mutant kinase. Its mechanism involves binding to the ATP-binding pocket of the BRAF V600E kinase domain, stabilizing it in an inactive conformation. This competitive inhibition prevents the phosphorylation and activation of downstream targets, MEK1 and MEK2, thereby suppressing the aberrant signaling that drives tumor proliferation.

Interestingly, in cells with wild-type BRAF, Vemurafenib can lead to paradoxical activation of the MAPK pathway. This occurs because the inhibitor promotes the dimerization of RAF kinases (e.g., BRAF-CRAF dimers), leading to the transactivation of one protomer by the other. This phenomenon is a key consideration in the clinical application of RAF inhibitors and underlies some of the observed toxicities and mechanisms of resistance.

Below is a diagram illustrating the differential effects of Vemurafenib on cells with BRAF V600E and wild-type BRAF.

In-Depth Technical Guide: "Raf Inhibitor 3" Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Raf family of serine/threonine-specific protein kinases (A-Raf, B-Raf, and C-Raf) are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the Raf/MEK/ERK cascade, often through mutations in the B-Raf gene, is a key driver in a significant portion of human cancers. Consequently, the development of potent and selective Raf inhibitors is a major focus in oncology drug discovery.

This technical guide provides a focused overview of "Raf Inhibitor 3," a compound identified as a potent inhibitor of B-Raf and C-Raf. Due to the limited publicly available data on this specific inhibitor, this guide also furnishes detailed, representative protocols for the key experimental methodologies used to characterize the binding affinity and kinetics of such compounds.

"this compound": Binding Affinity

"this compound," also referred to as "Example 30" in patent literature, has been identified as a potent inhibitor of both B-Raf and C-Raf kinases.[1][2]

Quantitative Data

The available quantitative data for "this compound" is summarized in the table below. It is important to note that detailed kinetic data and dissociation constants (Kd) are not publicly available at the time of this writing.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| This compound (Example 30) | B-Raf | Biochemical Assay | IC50 | < 15 nM | [1][2] |

| This compound (Example 30) | C-Raf | Biochemical Assay | IC50 | < 15 nM | [1][2] |

| This compound (Example 30) | A-Raf | Not Reported | - | - | - |

Note: The CAS Number for this compound is 1662682-11-2, and its molecular formula is C18H19FN8O2S.

Signaling Pathway

The Raf kinases are central to the MAPK/ERK signaling cascade. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2, which can then translocate to the nucleus to regulate the activity of numerous transcription factors involved in cell growth, proliferation, and survival.

Experimental Protocols

While the specific protocol used to generate the IC50 data for "this compound" is not publicly available, this section provides detailed, representative methodologies for key assays used in the characterization of Raf kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity (IC50 Determination)

TR-FRET is a robust, homogeneous assay format widely used for measuring the binding affinity of inhibitors to their target kinases.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Kinase: Recombinant B-Raf or C-Raf protein is diluted in the assay buffer to a 2X final concentration.

-

Tracer: An Alexa Fluor® 647-labeled ATP-competitive kinase inhibitor tracer is diluted in the assay buffer to a 4X final concentration.

-

Antibody: A Europium-labeled anti-tag (e.g., anti-His) antibody is diluted with the kinase in the assay buffer to a 2X final concentration.

-

Inhibitor: "this compound" is serially diluted in DMSO and then further diluted in assay buffer to a 4X final concentration.

-

-

Assay Procedure:

-

Dispense 5 µL of the 4X inhibitor solution into a 384-well low-volume black plate.

-

Add 5 µL of the 2X kinase/antibody mixture to each well.

-

Add 10 µL of the 2X tracer solution to initiate the reaction.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

-

The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated.

-

The percent inhibition is calculated relative to DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

-

The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing valuable kinetic information such as association (kon) and dissociation (koff) rates.

Protocol:

-

Immobilization of Kinase:

-

Recombinant B-Raf or C-Raf is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry. The kinase is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface.

-

-

Binding Analysis:

-

A running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% P20, and 1% DMSO) is continuously flowed over the sensor surface.

-

"this compound" is serially diluted in the running buffer.

-

Each concentration of the inhibitor is injected over the immobilized kinase surface for a set association time, followed by an injection of running buffer alone for the dissociation phase.

-

-

Data Analysis:

-

The binding sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model.

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profile

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

-

Sample Preparation:

-

Recombinant B-Raf or C-Raf and "this compound" are extensively dialyzed against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heats of dilution.

-

The concentrations of the protein and inhibitor are precisely determined.

-

-

ITC Experiment:

-

The kinase solution is loaded into the sample cell of the calorimeter.

-

The inhibitor solution is loaded into the injection syringe.

-

A series of small injections of the inhibitor are titrated into the kinase solution while the heat released or absorbed is measured.

-

-

Data Analysis:

-

The heat per injection is integrated and plotted against the molar ratio of inhibitor to kinase.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) are calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Conclusion

"this compound" demonstrates potent inhibition of B-Raf and C-Raf kinases. While detailed public information on its binding kinetics and the specific methodologies for its initial characterization is limited, this guide provides the foundational knowledge and representative experimental protocols necessary for researchers to further investigate this and similar compounds. The application of techniques such as TR-FRET, SPR, and ITC will be crucial in elucidating the complete binding profile of "this compound" and guiding the development of next-generation Raf-targeted therapies.

References

Unraveling the Selectivity of Raf Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of "Raf inhibitor 3 (Example 30)" against the three core isoforms of the RAF kinase family: ARAF, BRAF, and CRAF. The RAF (Rapidly Accelerated Fibrosarcoma) kinases are critical components of the RAS-RAF-MEK-ERK signaling pathway, a cascade frequently dysregulated in human cancers. Understanding the isoform selectivity of small molecule inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects.

"this compound (Example 30)," identified by the CAS number 1662682-11-2, is a potent inhibitor of both BRAF and CRAF.[1] This guide synthesizes the publicly available data on its inhibitory activity and provides detailed experimental protocols for assessing the selectivity of RAF inhibitors.

Selectivity Profile of this compound (Example 30)

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data for "this compound (Example 30)" is summarized below.

| Kinase Isoform | IC50 (nM) | Data Source |

| BRAF | < 15 | Patent GB2517988[1] |

| CRAF | < 15 | Patent GB2517988[1] |

| ARAF | Not Publicly Available | - |

Note: While potent activity against BRAF and CRAF has been documented, the selectivity profile against ARAF for "this compound (Example 30)" is not available in the public domain. Generally, different classes of RAF inhibitors exhibit varied isoform selectivity. For instance, many type II RAF inhibitors are potent against CRAF and BRAF while relatively sparing ARAF.

The RAF Signaling Pathway and Inhibitor Action

The RAF kinases act as a central hub in the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. The following diagram illustrates the canonical pathway and the points of intervention by RAF inhibitors.

Experimental Protocols for Determining RAF Inhibitor Selectivity

Accurate determination of a compound's selectivity profile is crucial. Below are detailed methodologies for key experiments used in the characterization of RAF inhibitors.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific RAF isoform.

Principle: TR-FRET is a highly sensitive and robust method for detecting molecular interactions. The assay measures the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In the context of a kinase assay, a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by the RAF kinase, the antibody binds, bringing the donor and acceptor close enough for FRET to occur. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Materials:

-

Recombinant human ARAF, BRAF, and CRAF kinases

-

Kinase substrate (e.g., inactive MEK1)

-

ATP

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

-

Europium-labeled anti-phospho-MEK antibody

-

Fluorescently-labeled MEK substrate

-

"this compound (Example 30)" or other test compounds

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of "this compound (Example 30)" in DMSO.

-

Kinase Reaction:

-

Add the assay buffer to the wells of a 384-well plate.

-

Add the test compound dilutions.

-

Add the specific RAF kinase isoform (ARAF, BRAF, or CRAF) and the MEK substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding a solution containing EDTA.

-

Add the Eu-labeled anti-phospho-MEK antibody and the fluorescently-labeled MEK.

-

Incubate at room temperature to allow for antibody binding.

-

-

Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each RAF isoform.

Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This method assesses whether the inhibitor binds to its target protein within a cellular context.

Principle: CETSA is based on the principle that the binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature. In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.

Materials:

-

Cancer cell lines expressing the target RAF isoforms

-

Cell culture medium and reagents

-

"this compound (Example 30)" or other test compounds

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Equipment for protein quantification (e.g., Western blot apparatus, antibodies against ARAF, BRAF, and CRAF, or mass spectrometer)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Treat the cells with the test compound or vehicle control for a specified time.

-

Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells by freeze-thawing or with a lysis buffer. Separate the soluble fraction (containing folded proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Quantification: Analyze the amount of soluble RAF protein in the supernatant at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

"this compound (Example 30)" is a potent inhibitor of BRAF and CRAF kinases. While its activity against ARAF is not publicly documented, the methodologies described in this guide provide a robust framework for a comprehensive assessment of its complete selectivity profile. A thorough understanding of how a drug candidate interacts with all three RAF isoforms is a critical step in the development of safer and more effective targeted cancer therapies.

References

Navigating the Isoform Specificity of RAF Inhibition in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isoform specificity of a representative potent dual B-RAF and C-RAF inhibitor, hereafter referred to as "Representative Raf Inhibitor," in the context of cancer cell lines. The characteristics of this inhibitor are based on available data for compounds with high potency against B-RAF and C-RAF, with IC50 values in the low nanomolar range.

The RAF (Rapidly Accelerated Fibrosarcoma) family of serine/threonine kinases, comprising A-RAF, B-RAF, and C-RAF (also known as Raf-1), are critical components of the RAS-RAF-MEK-ERK signaling pathway.[1][2] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[2][3] Aberrant activation of this pathway, often through mutations in BRAF or upstream signaling components like RAS, is a key driver in many human cancers.[1] While B-RAF mutations, particularly the V600E substitution, are common in cancers like melanoma, mutations in A-RAF and C-RAF are less frequent.[2][4] However, all three isoforms can play significant roles in tumorigenesis, making isoform-specific inhibition a crucial area of study for targeted cancer therapy.[5][6]

Isoform Specificity of the Representative Raf Inhibitor

The in vitro potency of the Representative Raf Inhibitor against the three RAF isoforms is a critical determinant of its biological activity and therapeutic window. The following table summarizes the biochemical inhibitory concentrations (IC50) for our Representative Raf Inhibitor, which is characterized by potent inhibition of B-RAF and C-RAF.[7]

| RAF Isoform | IC50 (nM) |

| B-RAF | < 15 |

| C-RAF | < 15 |

| A-RAF | > 100 (estimated) |

| Table 1: In vitro biochemical potency of the Representative Raf Inhibitor against RAF isoforms. Data for B-RAF and C-RAF are based on available information for potent dual inhibitors. The A-RAF IC50 is an estimated value for a B/C-RAF selective compound, as many potent B/C-RAF inhibitors show weaker activity against A-RAF. |

Cellular Activity in Cancer Cell Lines

The anti-proliferative effect of a RAF inhibitor is highly dependent on the genetic background of the cancer cell line, particularly the mutation status of BRAF and RAS genes. The following table provides a summary of the expected cellular IC50 values for the Representative Raf Inhibitor in a panel of cancer cell lines with different genetic profiles.

| Cell Line | Cancer Type | BRAF Status | RAS Status | Predicted Cellular IC50 (nM) |

| A375 | Melanoma | V600E | Wild-Type | < 50 |

| SK-MEL-28 | Melanoma | V600E | Wild-Type | < 50 |

| HT-29 | Colorectal | V600E | Wild-Type | > 1000 |

| HCT116 | Colorectal | Wild-Type | KRAS G13D | > 1000 |

| Calu-6 | Lung | Wild-Type | KRAS G12C | > 1000 |

| Table 2: Predicted anti-proliferative activity of the Representative Raf Inhibitor in various cancer cell lines. The predicted IC50 values are based on the known sensitivity of different mutational profiles to RAF inhibition. BRAF V600E mutant melanoma cells are typically sensitive, while RAS mutant cells and some BRAF V600E colorectal cancer cells exhibit resistance.[8][9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the isoform specificity and cellular activity of RAF inhibitors.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified RAF isoforms.

Materials:

-

Recombinant human A-RAF, B-RAF, and C-RAF enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

MEK1 (inactive) as a substrate

-

Representative Raf Inhibitor (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

-

Prepare serial dilutions of the Representative Raf Inhibitor in DMSO.

-

In a 96-well plate, add the RAF enzyme, the inhibitor at various concentrations, and the MEK1 substrate in kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for Pathway Inhibition

This method is used to assess the inhibition of the RAF-MEK-ERK pathway in whole cells.

Materials:

-

Cancer cell lines (e.g., A375, HCT116)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Representative Raf Inhibitor for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Viability Assay

This assay measures the effect of the inhibitor on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Cell culture medium

-

Representative Raf Inhibitor (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of the Representative Raf Inhibitor.

-

Incubate for 72 hours.

-

Measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the experimental design.

Caption: The RAS-RAF-MEK-ERK signaling cascade.

Caption: Workflow for evaluating a RAF inhibitor.

Caption: RAF inhibition logic in different genetic contexts.

Conclusion

The isoform specificity of a RAF inhibitor is a critical factor influencing its efficacy and potential for paradoxical pathway activation. A potent dual B-RAF and C-RAF inhibitor, such as the one described here, is expected to be highly effective in BRAF V600E mutant cancer cells. However, in the context of RAS mutations, inhibition of C-RAF can lead to paradoxical activation of the MAPK pathway, resulting in resistance. A thorough understanding of an inhibitor's activity against all three RAF isoforms, coupled with detailed characterization in a panel of cancer cell lines representing diverse genetic backgrounds, is paramount for the successful development of novel RAF-targeted therapies. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug developers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. Raf Kinases: Function, Regulation and Role in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Raf kinase in cancer: therapeutic potential of targeting the Raf/MEK/ERK signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Raf-1 is the predominant Raf isoform that mediates growth factor-stimulated growth in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Relief of feedback inhibition of HER3 transcription by RAF and MEK inhibitors attenuates their antitumor effects in BRAF mutant thyroid carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

The Dawn of a New Era in Cancer Therapy: A Technical Guide to the Discovery and Synthesis of Novel Third-Generation Raf Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many human cancers. The Raf family of serine/threonine kinases (ARAF, BRAF, and CRAF) are central components of this pathway. While first and second-generation BRAF inhibitors have shown significant clinical efficacy, particularly in BRAF V600E-mutant melanoma, their utility is often limited by the development of acquired resistance and the paradoxical activation of the MAPK pathway in RAS-mutant cells. This has spurred the development of a new class of therapeutics: third-generation Raf inhibitors. These novel compounds, often referred to as "paradox breakers," are designed to inhibit both monomeric and dimeric forms of Raf kinases, thereby overcoming the limitations of their predecessors. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of these next-generation inhibitors. We will delve into the detailed experimental protocols for their characterization, present key quantitative data for prominent compounds, and visualize the complex signaling pathways and discovery workflows.

Introduction: The Challenge of Targeting Raf

The discovery of activating BRAF mutations, most commonly the V600E substitution, in a significant percentage of melanomas and other cancers, revolutionized the field of targeted cancer therapy.[1][2] First-generation inhibitors, such as vemurafenib and dabrafenib, were designed to selectively target the ATP-binding pocket of the active, monomeric form of BRAF V600E, leading to dramatic tumor regressions in patients with this mutation.[1][3]

However, the initial success of these inhibitors was often short-lived due to two major challenges:

-

Acquired Resistance: Tumors can develop resistance through various mechanisms, including the acquisition of secondary mutations in NRAS or MEK1/2, BRAF amplification, or the activation of alternative signaling pathways.[3]

-

Paradoxical MAPK Pathway Activation: In cells with wild-type BRAF and an upstream activating mutation in RAS, first-generation inhibitors bind to one protomer of a Raf dimer, leading to the allosteric transactivation of the other protomer. This results in the paradoxical hyperactivation of the MAPK pathway, which can promote the growth of secondary malignancies.[4][5][6]

These challenges highlighted the need for a new generation of Raf inhibitors with a distinct mechanism of action.

Third-Generation Raf Inhibitors: A Paradigm Shift

Third-generation Raf inhibitors are engineered to overcome the hurdles of paradoxical activation and acquired resistance. Their design is centered on several key principles:

-

Inhibition of Raf Dimers: Unlike their predecessors, which primarily target monomeric BRAF V600E, third-generation inhibitors are capable of inhibiting both Raf monomers and dimers (homo- and heterodimers of ARAF, BRAF, and CRAF).[7][8]

-

Disruption of Dimerization: Some of these inhibitors, often termed "paradox breakers," are designed to disrupt the formation of Raf dimers, a key step in paradoxical activation.[9]

-

Pan-Raf Inhibition: A subset of third-generation inhibitors, known as pan-Raf inhibitors, are designed to potently inhibit all three Raf isoforms, offering a broader spectrum of activity.[10][11][12]

Prominent examples of third-generation Raf inhibitors include PLX8394 (Plixorafenib) , Belvarafenib (HM95573) , and the pan-Raf inhibitor LY3009120 .

Quantitative Data on Novel Third-Generation Raf Inhibitors

The following tables summarize the biochemical and cellular potency of key third-generation Raf inhibitors. This data provides a comparative analysis of their activity against different Raf isoforms, mutant forms, and in various cancer cell lines.

Table 1: Biochemical Activity of Third-Generation Raf Inhibitors

| Inhibitor | Target | IC50 (nM) | Reference |

| PLX8394 | BRAF V600E | 3.8 | [13] |

| Wild-Type BRAF | 14 | [13] | |

| CRAF | 23 | [13] | |

| Belvarafenib | BRAF V600E | 7 | [9][12] |

| Wild-Type BRAF | 56 | [9][14] | |

| CRAF | 5 | [9][14] | |

| LY3009120 | BRAF V600E | 5.8 | [15][16] |

| Wild-Type BRAF | 9.1 | [15][16] | |

| CRAF | 15 | [15][16] |

Table 2: Cellular Activity of Third-Generation Raf Inhibitors

| Inhibitor | Cell Line | Genotype | Cellular IC50 (nM) | Assay Type | Reference |

| PLX8394 | A375 | BRAF V600E | ~5 | p-ERK Inhibition | [17] |

| SK-MEL-2 | NRAS Q61R | >1000 | p-ERK Inhibition | [17] | |

| Belvarafenib | A375 | BRAF V600E | 57 | Cell Growth | [12][18] |

| SK-MEL-28 | BRAF V600E | 69 | Cell Growth | [12][18] | |

| SK-MEL-2 | NRAS Q61R | 53 | Cell Growth | [12][18] | |

| SK-MEL-30 | NRAS Q61R | 24 | Cell Growth | [12][18] | |

| LY3009120 | A375 | BRAF V600E | 9.2 (µM) | Cell Growth | [12] |

| HCT116 | KRAS G13D | 220 (µM) | Cell Growth | [12] |

Synthesis of Novel Third-Generation Raf Inhibitors

The chemical synthesis of third-generation Raf inhibitors involves multi-step processes, often detailed in patent literature. Below are high-level synthetic schemes for PLX8394 and Belvarafenib, derived from published patents.

Synthesis of PLX8394

The synthesis of PLX8394 is described in patent WO2016191296A1.[8][19] While the full, detailed experimental procedure is proprietary, the key steps generally involve the coupling of a substituted pyrimidine core with a functionalized aniline derivative. The synthesis is designed to introduce the specific chemical moieties that enable the disruption of the Raf dimer interface.

Synthesis of Belvarafenib (HM95573)

The synthesis of Belvarafenib is outlined in patents such as US20230233567A1.[2] The core structure is a thieno[3,2-d]pyrimidine carboxamide. The synthesis involves the construction of this heterocyclic system and its subsequent coupling to a substituted isoquinoline moiety. The specific substitutions on the phenylaminoisoquinoline are crucial for its pan-Raf inhibitory activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of third-generation Raf inhibitors.

Biochemical Kinase Assay: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to determine the binding affinity of inhibitors to Raf kinases.

Materials:

-

Raf Kinase (e.g., BRAF V600E, wild-type BRAF, CRAF)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer (Alexa Fluor™ 647-labeled)

-

1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Inhibitor (serially diluted in DMSO)

-

384-well assay plates

Procedure:

-

Prepare Reagents:

-

Prepare a 4X solution of the test inhibitor by serially diluting the compound in DMSO and then diluting into 1X Kinase Buffer A.

-

Prepare a 2X kinase/antibody mixture in 1X Kinase Buffer A.

-

Prepare a 4X tracer solution in 1X Kinase Buffer A.

-

-

Assay Assembly:

-

Add 4 µL of the 4X inhibitor solution to the assay plate.

-

Add 8 µL of the 2X kinase/antibody mixture.

-

Add 4 µL of the 4X tracer solution to initiate the binding reaction.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

-

-

Data Analysis:

Cellular Assay for Paradoxical Activation: Western Blot for p-ERK

This assay measures the phosphorylation of ERK, a downstream effector of the MAPK pathway, in response to inhibitor treatment in RAS-mutant cells.

Materials:

-

RAS-mutant cell line (e.g., SK-MEL-2, which harbors an NRAS Q61R mutation)

-

Complete cell culture medium

-

Test inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate RAS-mutant cells and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2-6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK. An increase in this ratio upon inhibitor treatment indicates paradoxical activation.[3][22][23]

-

Cell Viability Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., BRAF-mutant and RAS-mutant lines)

-

Complete cell culture medium

-

Test inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the test inhibitor for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice)

-

Human melanoma cell line (e.g., A375 for BRAF V600E)

-

Matrigel (optional)

-

Test inhibitor formulated for oral administration

-

Vehicle control

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer the test inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

-

Compare the tumor growth inhibition between the treated and control groups to assess the efficacy of the inhibitor.[10]

-

Visualizing the Landscape: Signaling Pathways and Discovery Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical workflow for the discovery of third-generation Raf inhibitors.

The MAPK Signaling Pathway and the Mechanism of Paradoxical Activation

Caption: The MAPK signaling cascade and the differential effects of first/second vs. third-generation Raf inhibitors.

The Drug Discovery Workflow for Third-Generation Raf Inhibitors

Caption: A streamlined workflow for the discovery and preclinical development of third-generation Raf inhibitors.

Conclusion and Future Directions

The development of third-generation Raf inhibitors represents a significant advancement in the field of targeted cancer therapy. By addressing the key limitations of previous inhibitors, these novel compounds hold the promise of more durable clinical responses and a broader therapeutic window. The "paradox breakers" and pan-Raf inhibitors have demonstrated compelling preclinical activity, and several are currently undergoing clinical evaluation.

Future research in this area will likely focus on:

-

Combination Therapies: Exploring the synergistic effects of third-generation Raf inhibitors with other targeted agents (e.g., MEK inhibitors) or immunotherapies.

-

Overcoming Resistance: Investigating the mechanisms of resistance to third-generation inhibitors and developing strategies to overcome them.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from these novel therapies.

The continued evolution of our understanding of Raf biology and the innovative medicinal chemistry efforts will undoubtedly lead to the development of even more effective and safer therapies for patients with Raf- and Ras-driven cancers.

References

- 1. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20230233567A1 - Belvarafenib for use in cancer treatment - Google Patents [patents.google.com]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Tumours with class 3 BRAF mutants are sensitive to the inhibition of activated RAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - NO [thermofisher.com]

- 8. WO2016191296A1 - Plx-8394 or plx-7904 for use in the treatment of braf-v600-related diseases - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. fore.bio [fore.bio]

- 14. Discovery of PSTA-2413, a potential best-in-class oral pan-RAS inhibitor | BioWorld [bioworld.com]

- 15. LY3009120, a panRAF inhibitor, has significant anti-tumor activity in BRAF and KRAS mutant preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2016191296A1 - Plx-8394 or plx-7904 for use in the treatment of braf-v600-related diseases - Google Patents [patents.google.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. KR20180006447A - PLX-8394 or PLX-7904 for use in the treatment of BRAF-V600-related disorders - Google Patents [patents.google.com]

- 23. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 24. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 25. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effect of RAF Inhibitors on Downstream ERK Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of the mechanisms by which RAF inhibitors modulate the downstream phosphorylation of Extracellular signal-Regulated Kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It details the different classes of RAF inhibitors, their effects on ERK signaling in various genetic contexts, and standard protocols for their evaluation.

The RAF-MEK-ERK Signaling Cascade

The RAF-MEK-ERK pathway is a highly conserved kinase cascade that relays extracellular signals to intracellular targets, regulating fundamental cellular processes like proliferation, differentiation, survival, and apoptosis.[1][2] The pathway is initiated by the activation of the small GTPase RAS, which then recruits and activates RAF (Rapidly Accelerated Fibrosarcoma) serine/threonine kinases.[2][3]

There are three main RAF isoforms: A-RAF, B-RAF, and C-RAF.[4] Activated RAF kinases phosphorylate and activate the dual-specificity kinases MEK1 and MEK2 (MAPK/ERK Kinase).[5] MEK, in turn, phosphorylates and activates ERK1 and ERK2 on threonine and tyrosine residues.[5] Activated, phosphorylated ERK (pERK) then translocates to the nucleus to regulate gene expression or phosphorylates various cytoplasmic substrates.[2][6] Dysregulation of this pathway, often through mutations in BRAF or RAS, is a common driver in many human cancers.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

"Raf inhibitor 3" targeting paradoxical RAF activation

An In-depth Technical Guide on Next-Generation RAF Inhibitors Targeting Paradoxical RAF Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

First-generation RAF inhibitors have shown significant clinical success in treating BRAFV600-mutant melanomas. However, their efficacy is hampered by the phenomenon of paradoxical activation of the mitogen-activated protein kinase (MAPK) pathway in BRAF wild-type cells, particularly those with upstream RAS mutations.[1][2] This can lead to the development of secondary malignancies and limit the broader application of these inhibitors.[1][3] This technical guide delves into the molecular mechanisms underlying paradoxical RAF activation and introduces a class of next-generation RAF inhibitors, often termed "paradox breakers," designed to overcome this liability. Using Plixorafenib (PLX8394) as a primary example, we will explore the mechanism of action, present key preclinical and clinical data, detail relevant experimental protocols, and visualize the critical signaling pathways involved.

The Phenomenon of Paradoxical RAF Activation

The RAS-RAF-MEK-ERK signaling cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[2][4] Mutations in this pathway, particularly in BRAF, are common drivers of human cancers.[3] First-generation RAF inhibitors, such as vemurafenib and dabrafenib, are ATP-competitive and highly effective against the monomeric, constitutively active BRAFV600E mutant.[2][4]

However, in cells with wild-type BRAF and activated upstream signaling (e.g., RAS mutations), these inhibitors can have the opposite effect.[5] The binding of a first-generation inhibitor to one protomer within a RAF dimer (e.g., BRAF-CRAF or CRAF-CRAF) can allosterically transactivate the unbound partner, leading to increased, or "paradoxical," downstream ERK signaling.[4][6] This occurs because the inhibitor locks the bound protomer in a conformation that favors dimerization and activation of the other protomer.[2] This paradoxical activation is believed to underlie the development of cutaneous squamous cell carcinomas observed in some patients treated with these drugs.[1][3]

Signaling Pathway: Wild-Type RAF Activation

Under normal physiological conditions, RAS activation at the cell membrane recruits and activates RAF kinases, which signal as dimers.

Caption: Canonical RAS-RAF-MEK-ERK signaling pathway.

Signaling Pathway: Paradoxical Activation by First-Generation Inhibitors

In the presence of active RAS, first-generation inhibitors bind to one RAF protomer, leading to the transactivation of the unbound partner.

Caption: Mechanism of paradoxical MAPK pathway activation.

Plixorafenib (PLX8394): A "Paradox-Breaking" RAF Inhibitor

To address the limitations of early drugs, next-generation RAF inhibitors, or "paradox breakers," were developed.[4][7] Plixorafenib (PLX8394) is a prominent example of such an agent.[8][9] It is an orally available small-molecule that was rationally designed to inhibit signaling from both monomeric BRAFV600 mutants and dimeric non-V600 BRAF proteins without inducing paradoxical activation.[8][9][10]

The key mechanistic distinction of PLX8394 is its ability to disrupt RAF dimer formation.[4][11] By preventing the formation or stability of BRAF-containing dimers, it circumvents the allosteric transactivation that causes paradoxical signaling.[11][12] This allows it to effectively suppress the MAPK pathway in BRAF-mutant tumors while avoiding pathway activation in BRAF wild-type cells.[10]

Signaling Pathway: Action of a "Paradox Breaker" Inhibitor

PLX8394 binds to BRAF and disrupts its ability to form active dimers, thereby preventing downstream signaling.

Caption: Mechanism of a "paradox-breaking" RAF inhibitor.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentrations (IC50) of next-generation RAF inhibitors against key kinases in cell-free assays. Lower values indicate greater potency.

| Compound | Target Kinase | IC50 (nM) | Source |

| Plixorafenib (PLX8394) | BRAFV600E | 3.8 | [8] |

| Wild-Type BRAF | 14 | [8] | |

| CRAF | 23 | [8] | |

| PLX PB-3 | BRAFV600E | 2.4 | [13] |

| Wild-Type BRAF | 15 | [13] | |

| CRAF | 21 | [13] |

Table 2: Clinical Efficacy of Plixorafenib (PLX8394) in Phase 1/2a Study (NCT02428712)

This table presents key efficacy data from the clinical evaluation of Plixorafenib in patients with BRAF-mutated advanced solid tumors.

| Patient Population | Endpoint | Result | Source |

| BRAF V600 PCNST¹ (MAPKi-naïve) | Overall Response Rate (ORR) | 66.7% (6 of 9 patients) | [14] |

| Other BRAF V600 Solid Tumors (MAPKi-naïve) | Overall Response Rate (ORR) | 41.7% (10 of 24 patients) | [14] |

| BRAF V600 PCNST¹ | Median Duration of Response (mDOR) | 13.9 months | [14] |

| Other BRAF V600 Solid Tumors | Median Duration of Response (mDOR) | 17.8 months | [14] |

| BRAFV600-mutated (various cancers) | Partial Responses (Phase 1) | 23% (3 of 13 patients) | [9] |

¹PCNST: Primary Central Nervous System Tumors

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize RAF inhibitors.

Western Blotting for MAPK Pathway Activation

This protocol is used to measure the phosphorylation status of ERK (pERK), a direct downstream indicator of RAF activity.

Objective: To determine the effect of a RAF inhibitor on MEK and ERK phosphorylation.

Methodology: (Adapted from[15])

-

Cell Culture and Treatment: Plate cells (e.g., SK-MEL-2 for NRAS-mutant context) in appropriate media. After 24 hours, treat with the RAF inhibitor at desired concentrations (e.g., 0.1 µM to 10 µM) or DMSO vehicle control for a specified time (e.g., 2-6 hours).[8][15]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Pierce Protein Assay.

-

Sample Preparation: Normalize protein samples to equal concentrations (e.g., 5 µg) and boil in SDS-PAGE loading buffer.

-

Electrophoresis and Transfer: Resolve protein samples on a 12% SDS-polyacrylamide gel. Transfer proteins electrophoretically to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p44/42 MAPK), total ERK, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with appropriate horseradish peroxidase (HRP) or fluorescent-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate or a fluorescence imaging system. Quantify band intensity using densitometry software.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the catalytic activity of a specific RAF kinase.

Objective: To determine the IC50 of an inhibitor against a purified or immunoprecipitated RAF kinase.

Methodology: (Adapted from[16][17])

-

Kinase Source:

-

Immunoprecipitation: Transiently overexpress a tagged (e.g., Myc-tagged) BRAF construct (e.g., BRAFV600E) in a suitable cell line like HEK293T. Lyse the cells and immunoprecipitate the kinase using an anti-tag antibody conjugated to agarose beads.

-

Purified Kinase: Use commercially available purified recombinant RAF kinase.

-

-

Kinase Reaction:

-

In a microplate, combine the kinase, a purified substrate (e.g., inactive MEK1), and ATP in a kinase reaction buffer.

-

Add the RAF inhibitor at a range of concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

-

Detection:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Analyze the reaction products by Western blotting, using an antibody specific for the phosphorylated substrate (e.g., anti-phospho-MEK).

-

Quantify the pMEK signal at each inhibitor concentration.

-

-

Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Dimer Disruption by Immunoprecipitation

This protocol assesses whether an inhibitor can disrupt the interaction between two RAF proteins.

Objective: To determine if PLX8394 disrupts BRAF-BRAF or BRAF-CRAF dimers.

Methodology: (Adapted from[12])

-

Cell Culture and Transfection: In a cell line such as HEK293H, co-express two differently tagged RAF proteins (e.g., BRAF-V5 and BRAF-FLAG, or CRAF-V5 and BRAF-FLAG).

-

Inhibitor Treatment: Treat the cells with increasing doses of the inhibitor (e.g., PLX8394) for 1 hour prior to lysis.

-

Immunoprecipitation (IP):

-

Lyse the cells and collect the supernatant.

-

Perform immunoprecipitation using an antibody against one of the tags (e.g., anti-V5 agarose) to pull down one of the RAF proteins and its binding partners.

-

-

Western Blotting:

-

Elute the bound proteins from the beads.

-

Analyze the input lysates and the IP eluates by Western blotting.

-

Probe the membrane with antibodies against both tags (e.g., anti-V5 and anti-FLAG).

-

-

Analysis: A reduction in the co-immunoprecipitated protein (e.g., a decrease in the FLAG signal in the V5-IP lane) with increasing inhibitor concentration indicates that the drug disrupts the dimer interaction.

Workflow Diagram: Dimer Disruption Assay

Caption: Experimental workflow for a co-immunoprecipitation assay.

Conclusion and Future Directions

The development of "paradox-breaking" RAF inhibitors like Plixorafenib (PLX8394) represents a significant advancement in targeted cancer therapy. By understanding and specifically designing drugs to circumvent the mechanism of paradoxical MAPK pathway activation, researchers have created agents with the potential for a better safety profile and broader efficacy.[2][4] These inhibitors are effective not only against BRAFV600-driven cancers but also show promise in tumors with BRAF fusions or other dimer-dependent alterations, as well as in settings of acquired resistance to first-generation inhibitors.[11][16][18]

Ongoing clinical trials are further defining the role of Plixorafenib and other similar agents in the oncology landscape.[19][20] Future research will likely focus on identifying optimal patient populations, exploring combination therapies to overcome other resistance mechanisms (such as EGFR-mediated bypass signaling), and developing the next wave of inhibitors with even greater specificity and potency.[18] The journey from identifying a paradoxical clinical effect to rationally designing a solution exemplifies the progress and potential of precision medicine.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. portlandpress.com [portlandpress.com]

- 3. Biochemical, Biophysical, and Computational Characterization of RAF Dimer Inhibition and Paradoxical Activation by Diverse RAF Inhibitors [dash.harvard.edu]

- 4. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]

- 5. Mechanism and consequences of RAF kinase activation by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. RAF inhibitor PLX8394 selectively disrupts BRAF-dimers and RAS-independent BRAF mutant-driven signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. Mathematical modeling suggests 14-3-3 proteins modulate RAF paradoxical activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d3b.center [d3b.center]

- 18. Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. FORE Biotherapeutics Presents New Plixorafenib Results at AACR 2025 Demonstrating Pharmacodynamic Effect in Clinical Tumor Biopsies and Decreased V600E Mutant Allele Frequency in ctDNA of 85% of Patients [fore.bio]

- 20. clinicaltrials.eu [clinicaltrials.eu]

Structural Basis for Dimer-Breaking Activity of Novel RAF Inhibitors

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RAF signaling cascade, a critical component of the Mitogen-Activated Protein Kinase (MAPK) pathway, is a key regulator of cellular processes including proliferation, differentiation, and survival.[1][][3] Dysregulation of this pathway, often through mutations in the BRAF gene, is a hallmark of numerous cancers, particularly melanoma.[1][4] While first-generation RAF inhibitors targeting monomeric BRAF have shown clinical efficacy, their effectiveness is often limited by the paradoxical activation of wild-type RAF through the induction of RAF dimers, leading to acquired resistance.[5][6][7][8] This has spurred the development of a new class of RAF inhibitors with dimer-breaking capabilities. This technical guide elucidates the structural basis for the dimer-breaking activity of these novel inhibitors, providing a comprehensive overview of the underlying molecular mechanisms, experimental validation, and future perspectives.

The RAF Signaling Pathway and the Critical Role of Dimerization

The RAF kinases (ARAF, BRAF, and CRAF) are serine/threonine kinases that act as downstream effectors of the small GTPase RAS.[][9] Upon activation by growth factors, RAS recruits RAF proteins to the cell membrane, initiating a signaling cascade where RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[1][3][10] Activated ERK then translocates to the nucleus to regulate gene expression, driving cell proliferation and survival.[][9]

Under normal physiological conditions, RAF activation is a transient process that is tightly regulated and requires the formation of homo- and heterodimers.[7][11][12] Dimerization is a crucial step that facilitates the allosteric activation of one protomer by the other within the dimer.[12] The scaffold protein 14-3-3 plays a critical role in stabilizing the active RAF dimer conformation.[5][13][14] In contrast, oncogenic BRAF mutants, such as BRAFV600E, can signal as monomers, bypassing the need for RAS-mediated dimerization.[6][7]

RAF Signaling Pathway

Caption: The RAS-RAF-MEK-ERK signaling pathway.

The Structural Basis of RAF Dimerization

The kinase domain of RAF proteins forms a side-to-side dimer.[7] Cryo-electron microscopy and X-ray crystallography studies have revealed the key structural features of the RAF dimer interface.[5][13] A critical interaction involves the αC-helix of one protomer and the N-terminal lobe of the other.[5] Specifically, a conserved arginine residue (R509 in BRAF) at the dimer interface plays a crucial role in stabilizing the dimer by forming hydrogen bonds.[5][8] Mutation of this residue has been shown to disrupt dimerization and abolish RAF activity.[8]

The conformation of the αC-helix is a key determinant of the dimerization potential. In the active, "αC-in" conformation, the helix is positioned to engage with the partner protomer, promoting dimerization. Conversely, in the inactive, "αC-out" conformation, the helix is displaced, sterically hindering dimer formation.[12]

Mechanism of Action of Dimer-Breaking RAF Inhibitors

Dimer-breaking RAF inhibitors are designed to overcome the limitations of first-generation inhibitors by either preventing the formation of RAF dimers or disrupting pre-formed dimers. These inhibitors achieve this through several distinct structural mechanisms.

Type I½ and Type II Inhibitors: Inducing an "αC-out" Conformation

Type I½ (e.g., vemurafenib, dabrafenib) and Type II inhibitors bind to the ATP-binding pocket of the RAF kinase domain.[7][12] Unlike Type I inhibitors that stabilize the active "αC-in" conformation, Type I½ and Type II inhibitors induce or stabilize an "αC-out" conformation.[7][12] This outward displacement of the αC-helix disrupts the critical interactions at the dimer interface, thereby preventing or weakening dimerization.[7] While effective at disrupting dimers, some of these inhibitors can still lead to paradoxical activation, albeit to a lesser extent than Type I inhibitors.[7]

Allosteric Inhibitors (Type III): Targeting Novel Pockets

A more recent and promising approach involves the development of Type III allosteric inhibitors. These inhibitors do not bind to the highly conserved ATP-binding site but instead target distinct allosteric pockets on the kinase domain.[15] By binding to these sites, they can induce conformational changes that are incompatible with dimerization. For example, an allosteric inhibitor could bind to a pocket that directly obstructs the dimer interface or stabilizes an inactive conformation of the kinase that is incapable of dimerization. This approach offers the potential for greater selectivity and a reduced likelihood of paradoxical activation.[15]

Inhibitor Mechanism of Action

Caption: Mechanisms of different RAF inhibitor types.

Quantitative Data on RAF Inhibitor Activity

The efficacy of RAF inhibitors is quantified by several key parameters, including their binding affinity (Kd or Ki), half-maximal inhibitory concentration (IC50), and their effect on RAF dimerization. The following table summarizes representative data for different classes of RAF inhibitors.

| Inhibitor Class | Example | Target Conformation | BRAFV600E IC50 (nM) | Effect on Dimerization |

| Type I | GDC-0879 | αC-in (Active) | 10 - 50 | Promotes |

| Type I½ | Vemurafenib | αC-out (Inactive) | 30 - 100 | Disrupts |

| Type II | AZ-628 | αC-out (Inactive) | 50 - 200 | Disrupts |

| Type III | Novel Allosteric | Allosteric Pocket | Varies | Strongly Disrupts |

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols for Characterizing Dimer-Breaking Activity

A variety of biochemical and cell-based assays are employed to characterize the dimer-breaking activity of RAF inhibitors.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a powerful technique to monitor protein-protein interactions in living cells.[16]

Protocol:

-

Construct Generation: Clone the coding sequences of RAF isoforms into expression vectors containing a BRET donor (e.g., Renilla luciferase) and a BRET acceptor (e.g., YFP).

-

Cell Transfection: Co-transfect cells with the donor and acceptor constructs.

-

Inhibitor Treatment: Treat the transfected cells with varying concentrations of the RAF inhibitor.

-

BRET Measurement: Measure the BRET signal using a luminometer. A decrease in the BRET signal indicates a disruption of RAF dimerization.

BRET Assay Workflow

References

- 1. Targeting the Mitogen-Activated Protein Kinase RAS-RAF Signaling Pathway in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Raf kinase inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Cryo-EM structure of a dimeric B-Raf:14-3-3 complex reveals asymmetry in the active sites of B-Raf kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of RAF dimers: it takes two to tango - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAF inhibitors transactivate RAF dimers and ERK signaling in cells with wild-type BRAF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portlandpress.com [portlandpress.com]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of "Raf Inhibitor 3" Binding to the RAF Kinase Domain: A Technical Guide

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of "Raf inhibitor 3" to the RAF kinase domain. It is intended for researchers, scientists, and drug development professionals actively involved in kinase inhibitor research and computational drug design.

Introduction: RAF Kinases as Therapeutic Targets

The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that play a crucial role in the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway.[1][2][3][4][5][6] This pathway is a central regulator of cell proliferation, differentiation, and survival. The RAF family consists of three isoforms: A-RAF, B-RAF, and C-RAF (also known as Raf-1).[1] Dysregulation of the MAPK/ERK pathway, often due to mutations in the BRAF gene, is a hallmark of many human cancers, making RAF kinases a prime target for therapeutic intervention.[7][8][9]

"this compound" is a potent inhibitor of both B-RAF and C-RAF, with IC50 values in the low nanomolar range.[10] Understanding the precise molecular interactions between this inhibitor and the RAF kinase domain is paramount for optimizing its efficacy and for the rational design of next-generation inhibitors. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions at an atomic level.

The In Silico Modeling Workflow

The process of modeling the binding of an inhibitor to its target kinase typically follows a multi-step computational workflow. This workflow integrates various techniques to predict the binding mode, assess the stability of the complex, and estimate the binding affinity.

Experimental Protocols

This section details the methodologies for the key experiments in the in silico modeling workflow.

System Preparation

Accurate preparation of the protein and ligand structures is a critical first step for any modeling study.

Protocol: Protein and Ligand Preparation

-

Protein Structure Retrieval: Obtain the 3D crystal structure of the target RAF kinase domain from the Protein Data Bank (PDB). If a structure with a bound ligand is available, it can be used as a reference.

-

Protein Preparation:

-

Remove all non-essential molecules from the PDB file, such as water, ions, and co-crystallized ligands.

-

Use software like Maestro (Schrödinger) or Chimera to check for and repair missing side chains or loops in the protein structure.

-

Add hydrogen atoms to the protein, ensuring correct ionization states for titratable residues at a physiological pH (e.g., 7.4).

-

Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

-

-

Ligand Structure Preparation:

-

Obtain the 2D or 3D structure of "this compound". If only a 2D structure is available, use a program like LigPrep (Schrödinger) or Open Babel to generate a low-energy 3D conformation.

-

Assign correct bond orders and atom types.

-

Generate possible ionization states and tautomers at the target pH.

-

Assign partial atomic charges using a suitable force field (e.g., OPLS, AMBER).

-

Molecular Docking

Protocol: Molecular Docking using AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the ATP-binding site of the RAF kinase domain. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand files, the coordinates of the grid box center, and the dimensions of the grid.

-

Docking Execution: Run the AutoDock Vina software using the configuration file. The program will perform a stochastic search of the conformational space of the ligand within the grid box.

-

Pose Analysis: Vina will output a set of predicted binding poses, ranked by their docking scores (approximated binding affinity in kcal/mol). Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into its stability and conformational changes.[1][7][14]

Protocol: MD Simulation using GROMACS

-

System Setup:

-

Select the most promising binding pose from molecular docking as the starting structure.

-

Place the protein-ligand complex in the center of a simulation box (e.g., cubic or triclinic).

-

Solvate the box with an explicit water model (e.g., SPC/E, TIP3P).

-

Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

-

-

Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between the complex and the solvent.

-

Equilibration:

-

Perform a short simulation (e.g., 100 ps) under an NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Perform a subsequent simulation (e.g., 200 ps) under an NPT (constant number of particles, pressure, and temperature) ensemble to adjust the system density. Position restraints are typically applied to the protein and ligand during equilibration.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints. Save the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis: Analyze the trajectory to calculate metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

Binding Free Energy Calculation

These calculations provide a more accurate estimate of the binding affinity than docking scores by considering solvation effects and entropic contributions.[7][13][14]

Protocol: MM/GBSA Calculation

-

Trajectory Extraction: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the MD simulation trajectory.

-

Energy Calculation: For each snapshot, calculate the following energy components using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method:

-

Molecular Mechanics Energy (EMM): Includes internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (Gsolv): Comprises the polar (calculated using a Generalized Born model) and nonpolar (calculated from the solvent-accessible surface area) contributions.

-

-

Binding Free Energy (ΔGbind): Calculate the binding free energy using the following equation:

-

ΔGbind = EMM(complex) - [EMM(protein) + EMM(ligand)] + Gsolv(complex) - [Gsolv(protein) + Gsolv(ligand)]

-

-

Averaging: Average the ΔGbind values over all the extracted snapshots to obtain the final estimate.

Data Presentation

Quantitative data from in silico modeling should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Properties of this compound

| Property | Value | Reference |

| Target(s) | B-Raf, C-Raf | [10] |

| IC50 | < 15 nM | [10] |

| CAS Number | 1662682-11-2 | [10] |

Table 2: Hypothetical In Silico Modeling Results for this compound Binding to B-RAF

| Metric | Value | Method |

| Docking Score | -10.5 kcal/mol | AutoDock Vina |

| Binding Free Energy (ΔGbind) | -45.2 ± 3.1 kcal/mol | MM/GBSA |

| Key Interacting Residues | ||

| Hydrogen Bonds | Cys532, Phe595 | MD Analysis |

| Hydrophobic Contacts | Val471, Ala481, Trp531, Leu514 | MD Analysis |

| Pi-Stacking | Phe583 | MD Analysis |

Biological Context: The RAF Signaling Pathway

The binding of "this compound" to the RAF kinase domain occurs within the broader context of the MAPK/ERK signaling cascade. Understanding this pathway is essential for interpreting the functional consequences of RAF inhibition.

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) at the cell surface.[4] This leads to the activation of the small GTPase RAS, which in turn recruits and activates RAF kinases.[2] Activated RAF then phosphorylates and activates MEK1/2, which subsequently phosphorylates and activates ERK1/2.[2][3] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell growth, proliferation, and survival. "this compound" acts by binding to the ATP-binding pocket of the RAF kinase domain, preventing the phosphorylation of MEK and thereby blocking downstream signaling.

Conclusion